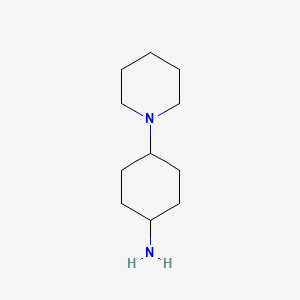

4-(Piperidin-1-yl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

755039-84-0 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

4-piperidin-1-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H22N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9,12H2 |

InChI Key |

CFRUILQUHZWJIG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCC(CC2)N |

Canonical SMILES |

C1CCN(CC1)C2CCC(CC2)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Conformational Analysis of the Cyclohexane (B81311) Ring System

To relieve inherent angle and eclipsing strain, the cyclohexane ring adopts non-planar conformations. rsc.org The study of the energetics associated with these different spatial arrangements is known as conformational analysis. wikipedia.org

The cyclohexane ring can exist in several conformations, with the most significant being the chair and the twist-boat.

Chair Conformation: This is the most stable conformer of cyclohexane, as it minimizes both angle strain (with bond angles close to the ideal 109.5°) and torsional strain (with all C-H bonds staggered). fiveable.me At room temperature, over 99.9% of cyclohexane molecules exist in this conformation. fiveable.me

Twist-Boat Conformation: This is a higher-energy, more flexible conformer. It is less stable than the chair due to some torsional strain and steric hindrance. fiveable.me The twist-boat is an intermediate in the process of "ring-flipping," where one chair conformation converts into another. fiveable.me

Other Conformations: The boat and half-chair are even higher-energy transition states in the interconversion pathway between chair and twist-boat forms. fiveable.me

| Conformation | Relative Energy (kcal/mol) | Relative Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

| Boat | ~6.9 | Less Stable |

| Half-Chair | ~10 | Least Stable (Transition State) |

In substituted cyclohexanes, the different chair conformations are no longer equal in energy. jove.com This is due to steric interactions, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent occupies an axial position, clashing with other axial atoms. jove.com

For the diastereomers of 4-(piperidin-1-yl)cyclohexan-1-amine:

trans Isomer: Can exist in two chair conformations: one with both the amino and piperidinyl groups in equatorial positions (di-equatorial) and another, after a ring flip, with both groups in axial positions (di-axial). The di-equatorial conformer is vastly more stable because it completely avoids the significant steric strain of 1,3-diaxial interactions. libretexts.org

cis Isomer: In any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts these positions. This results in an equilibrium between two non-equivalent chair conformers. The conformer that places the larger, bulkier group in the more spacious equatorial position will be lower in energy and thus will be the predominant form at equilibrium. libretexts.org

The preference for a substituent to occupy the equatorial position is quantified by its "A-value." The A-value is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

While specific experimental A-values for the amino and piperidin-1-yl groups are not uniformly cited, their relative steric demands can be assessed.

Amino group (-NH2): This is a relatively small substituent. Its A-value is generally considered to be in the range of 1.2-1.6 kcal/mol, indicating a moderate preference for the equatorial position.

Piperidin-1-yl group: This is a significantly larger and sterically more demanding substituent than the amino group. By analogy, the A-value for a dimethylamino (-N(CH3)2) group is approximately 2.1 kcal/mol, and the piperidinyl group, being a cyclic and conformationally restricted secondary amine, is expected to have a comparable or even greater steric requirement.

Conformational Preference:

For the cis isomer , there is an equilibrium between the conformer with an axial amino group and an equatorial piperidinyl group, and the conformer with an equatorial amino group and an axial piperidinyl group. Given the much larger steric bulk of the piperidinyl group, the equilibrium will strongly favor the conformation where the piperidinyl group is equatorial and the smaller amino group is axial.

For the trans isomer , the energy difference is the sum of the A-values for both groups. The di-axial conformer would suffer severe steric strain from both substituents. Therefore, the molecule exists almost exclusively in the di-equatorial conformation, which is significantly more stable.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH (Hydroxyl) | ~0.9 |

| -NH₂ (Amino) | ~1.4 (estimated) |

| -CH₃ (Methyl) | 1.74 |

| -N(CH₃)₂ (Dimethylamino) | ~2.1 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated heterocycle, is a fundamental scaffold in numerous chemical and pharmaceutical compounds. Its conformational landscape is predominantly governed by the chair conformation, which minimizes torsional and angle strain. However, the orientation of substituents and the interplay of steric and electronic effects can lead to a variety of conformational outcomes.

Ring Conformation in Solution and Solid States

The conformation of piperidine derivatives is often studied using a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and X-ray crystallography for the solid state. For many piperidine-containing molecules, the preferred conformation, typically a chair form, is consistent across both states researchgate.net. For instance, a study on a piperidine-spiro-hydantoin derivative showed that the piperidine ring adopts the same half-chair conformation in both solution and the crystalline form researchgate.net.

However, differences can arise. In the case of 4-hydroxypiperidine, two distinct polymorphs were identified in the solid state by X-ray diffraction. In one form, the N-H bond is axial, while in the other, it is equatorial; the hydroxyl group remains equatorial in both. In solution, NMR data indicated a facile interconversion between these forms, with the energy barrier for nitrogen inversion being very small researchgate.net. This highlights that crystal packing forces can "lock" a specific conformer that may be part of a dynamic equilibrium in solution. Most piperidine precursors are known to exist in chair conformations ias.ac.in.

Influence of Substituents on Piperidine Ring Preferences

The conformational preferences of the piperidine ring are highly sensitive to the nature and position of its substituents. The choice of N-protecting group, for example, can dictate the stereochemical outcome of reactions by altering the ring's lowest energy conformation rsc.org. An N-benzyl group may allow for a standard chair conformation where bulky substituents prefer an equatorial position to avoid 1,3-diaxial interactions. In contrast, an N-Boc (tert-butoxycarbonyl) group can introduce A(1,3)-type strain (pseudoallylic strain), forcing an adjacent substituent at the C2 position into an axial orientation to avoid unfavorable steric interactions rsc.org.

Electronic effects also play a crucial role. Studies on fluorinated piperidines show that the presence of an electronegative fluorine atom can stabilize an axial orientation. This preference is attributed to a combination of charge-dipole interactions and hyperconjugation, where electron density is donated from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond researchgate.netnih.gov. Solvation and the polarity of the solvent are also significant factors that can influence the conformational equilibrium nih.govresearchgate.net.

| Substituent/Group | Position | Observed Influence on Conformation | Governing Factor(s) | Reference |

|---|---|---|---|---|

| N-Boc Group | N1 | Favors axial orientation of a C2 substituent. | Pseudoallylic (A1,3) Strain | rsc.org |

| N-Benzyl Group | N1 | Allows for standard chair conformation; bulky groups prefer equatorial positions. | Minimization of 1,3-diaxial interactions | rsc.org |

| Fluorine | C3 | Can favor an axial orientation, especially in protonated forms. | Charge-dipole interactions, hyperconjugation | researchgate.netnih.gov |

| N-Nitroso Group | N1 | Can induce a shift from chair to boat conformations. | A1,3 strain | ias.ac.in |

Pseudoallylic Strain and its Role in Conformational Outcomes

Pseudoallylic strain, also known as A(1,3) strain, is a critical factor in determining the conformation of N-substituted piperidines where the nitrogen atom's lone pair is involved in conjugation. When the piperidine nitrogen is bonded to a group with a π-system, such as a phenyl or an acyl group, the nitrogen atom gains partial sp² hybridization, leading to a partial double-bond character in the C-N bond. This planarity creates steric repulsion between the N-substituent and a substituent at the adjacent C2 (or C6) position nih.govacs.org.

To alleviate this strain, the C2-substituent is often forced into an axial orientation. This effect has been confirmed through quantum mechanics calculations and statistical analysis of crystal structures from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) nih.govacs.org. For N-acylpiperidines, the energetic preference for the axial conformer can be as high as 3.2 kcal/mol, making the equatorial orientation nearly inaccessible nih.gov. This conformational control is significant in medicinal chemistry, as forcing a substituent into a specific axial vector can allow a molecule to probe different subpockets in a protein binding site nih.govacs.org.

Crystallographic Studies and Intermolecular Interactions

X-ray crystallography provides definitive evidence of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

X-ray Diffraction Analysis of Compound Structures

X-ray diffraction studies on simple heterocyclic analogues like piperidine, piperazine, and morpholine (B109124) reveal that their crystal structures are characterized by ordered packing, often involving hydrogen-bonded chains iucr.orgebi.ac.uk. At 150 K, solid piperidine forms a layered structure where molecules are linked into chains by N-H···N hydrogen bonds iucr.orgebi.ac.uk. These chains then interleave, held together by weaker van der Waals forces ebi.ac.uk.

For more complex derivatives, single-crystal X-ray diffraction is indispensable for unambiguously determining the molecular structure and stereochemistry researchgate.net. Such analyses have confirmed the chair conformation of the piperidine ring in many derivatives and have been used to compare solid-state structures with conformations in solution derived from NMR data researchgate.netias.ac.in. The crystal structure of a piperidine octamolybdate, for example, was fully characterized by X-ray diffraction, revealing the complex ionic packing of the protonated piperidinium (B107235) cations and the molybdate (B1676688) anions researchgate.net.

Analysis of Weak Hydrogen Bonds and Non-Covalent Interactions

In substituted piperidines, other interactions become prominent. Weak C-H···O and C-H···π interactions can connect molecules to form extensive three-dimensional networks researchgate.net. The analysis of electron density using theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) allows for the quantitative characterization of these weak interactions, which are crucial for understanding crystal packing and molecular recognition phenomena nih.govmdpi.com. For a molecule like this compound, one would expect a rich network of intermolecular interactions, including N-H···N hydrogen bonds involving both the primary amine and the piperidine nitrogen, as well as numerous C-H···N and C-H···C (van der Waals) contacts that dictate the final crystal lattice.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H | N | Forms primary structural motifs, such as chains or sheets. | iucr.orgebi.ac.uk |

| Weak Hydrogen Bond | C-H | O | Contributes to linking primary motifs into 3D networks. | researchgate.net |

| Weak Hydrogen Bond | C-H | π-system | Plays a role in the orientation of aromatic substituents. | researchgate.net |

| van der Waals Forces | C-H | C-H | Contributes significantly to the overall lattice energy. | ebi.ac.uk |

Derivatives and Analogues of 4 Piperidin 1 Yl Cyclohexan 1 Amine

Synthesis and Structural Characterization of Substituted Cyclohexane (B81311) Derivatives

The synthesis of derivatives with substitutions on the cyclohexane ring is a key strategy for exploring the chemical space around the parent compound. These syntheses often begin with precursors like 1,4-cyclohexanedione (B43130) or 4-aminocyclohexanol, allowing for the controlled introduction of various functional groups. d-nb.info A significant challenge in cyclohexane chemistry is controlling the stereochemistry, yielding either cis or trans isomers, which can have profoundly different biological activities.

Recent advancements have utilized biocatalysis to achieve high stereoselectivity. For instance, a single transaminase enzyme has been used to produce trans-4-substituted cyclohexane-1-amines from a cis/trans mixture through a process of selective cis-deamination. nih.gov This enzymatic approach can lead to a dynamic cis-to-trans isomerization, significantly improving the yield of the desired trans product. nih.gov Chemical methods, such as the two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification and crystallization, are also employed to isolate the pure trans isomer of key intermediates. nih.gov

Structural characterization of these derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring.

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Stereochemical Control | Citation |

| 1,4-Cyclohexanedione | Reductive Amination | Keto Reductase (KRED), Amine Transaminase (ATA) | 4-Aminocyclohexanol isomers | Enzyme selectivity yields cis or trans products | d-nb.info |

| cis/trans Mixture of 4-Substituted Cyclohexane-1-amines | Enzymatic Deamination | Transaminase (e.g., from Chromobacterium violaceum) | trans-4-Substituted Cyclohexane-1-amines | Selective deamination of the cis-isomer | nih.gov |

| 4-Nitrophenylacetic Acid | Hydrogenation / Esterification | Pd/C catalyst | trans-2-(4-aminocyclohexyl)acetic acid ethyl ester | Selective crystallization | nih.govgoogle.com |

| 4-Hydroxycyclohexanone | Transamination | Amine Transaminase (ATA) | cis- or trans-4-Aminocyclohexanol | Stereocomplementary enzymes | d-nb.info |

Synthesis and Structural Characterization of Novel Piperidine-Containing Scaffolds

Beyond simple substitution, the 4-(Piperidin-1-yl)cyclohexan-1-amine core can be elaborated into more complex, novel scaffolds, particularly spiropiperidines. bepls.comrsc.org Spirocyclic compounds, where two rings share a single atom, introduce greater three-dimensionality into a molecule, which can be advantageous for optimizing interactions with biological targets. rsc.org

The synthesis of spiropiperidines can be approached in two main ways: forming the spiro-ring on a pre-existing piperidine (B6355638), or constructing the piperidine ring onto a pre-existing carbocycle or heterocycle. rsc.orgwhiterose.ac.uk For example, aza-Michael additions using divinyl ketones can produce 4-piperidone (B1582916) scaffolds that serve as precursors to more complex derivatives. acs.orgkcl.ac.uk Another method involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by transition metals like cobalt(II). nih.gov One-pot reactions using green ionic liquids have also been developed for the efficient synthesis of new spiro-piperidine derivatives. bepls.comtandfonline.com

Structural confirmation of these complex scaffolds is achieved through a combination of NMR techniques (including COSY, HMQC, and HMBC) and, where possible, single-crystal X-ray crystallography to unambiguously determine the three-dimensional structure. rsc.orgresearchgate.net

| Scaffold Type | Synthetic Strategy | Key Intermediates/Reactions | Example | Citation |

| 2-Spiropiperidines | Reductive Cyclization | α-Amino nitrile alkylation | Formation of five- and six-membered carbocyclic spiro rings | whiterose.ac.uk |

| 3- and 4-Spiropiperidines | Aza-Michael Cyclization | Divinyl ketones, primary amines | Synthesis of substituted 4-piperidone precursors | acs.orgkcl.ac.uk |

| Spiro[chromane-2,4'-piperidines] | Multi-step Synthesis | Not specified | Synthesis of novel spiro[chromane-2,4'-piperidin]-4(3H)-one compounds | bepls.com |

| Spiro-heterocycles | One-pot Ionic Liquid Synthesis | 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile | Antileishmanial spiro compounds | tandfonline.com |

| Spirocyclic 2-arylpiperidines | Kinetic Resolution | n-BuLi/sparteine | Enantioenriched 3D fragments for drug discovery | rsc.org |

Functionalization of Amine and Piperidine Moieties to Create Diversified Libraries

The primary amine on the cyclohexane ring and the piperidine nitrogen are key handles for chemical diversification. These sites allow for the introduction of a wide range of functional groups to create large libraries of related compounds for screening.

The primary amine is readily functionalized through standard reactions such as reductive amination, acylation, and sulfonylation. For example, reductive amination of N-substituted 4-piperidone derivatives with various primary amines using sodium triacetoxyborohydride (B8407120) is a common method to generate libraries of 4-aminopiperidines. mdpi.com Derivatization with high proton affinity tags like N-(4-aminophenyl)piperidine has also been explored to improve analytical detection. nih.gov

Functionalizing the piperidine ring itself is more challenging but offers access to unique derivatives. researchgate.net Modern synthetic methods enable direct C-H functionalization at various positions of the piperidine ring. The site-selectivity (C2, C3, or C4) can be controlled by the choice of rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov This allows for the precise installation of functional groups, such as arylacetates, at specific positions, creating positional analogues of known bioactive molecules. nih.gov

| Functionalization Site | Reaction Type | Reagents / Catalysts | Resulting Moiety | Citation |

| Cyclohexyl-amine | Reductive Amination | Various amines, Sodium triacetoxyborohydride | Substituted 4-aminopiperidines | mdpi.com |

| Cyclohexyl-amine | Acylation | Acid chlorides, Anhydrides | Amides | google.com |

| Piperidine C2 Position | C-H Functionalization | Aryldiazoacetates, Rh₂(R-TCPTAD)₄ catalyst | 2-Arylacetate substituted piperidines | nih.gov |

| Piperidine C4 Position | C-H Functionalization | N-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst | 4-Arylacetate substituted piperidines | nih.gov |

| Piperidine C3 Position | Cyclopropanation / Ring Opening | N-Boc-tetrahydropyridine, Reductive opening | 3-Arylacetate substituted piperidines | nih.gov |

Design Principles for Novel Derivatives Based on the Core Structure

The design of novel derivatives of this compound is guided by structure-activity relationship (SAR) principles aimed at optimizing the molecule's properties for a specific biological target. mdpi.comnih.gov The goal is to modulate factors like binding affinity, selectivity, and pharmacokinetic profile.

Key design principles include:

Introducing Steric Bulk: Adding bulky groups can enhance selectivity by preventing the molecule from binding to off-target sites or can enforce a specific conformation required for activity.

Varying Substituent Position: As seen in the synthesis of positional analogues, moving a functional group to a different position on the piperidine or cyclohexane ring can dramatically alter its biological activity. nih.gov

Increasing Conformational Rigidity: Introducing rigid elements, such as in spirocyclic derivatives, reduces the number of possible conformations. rsc.org This can pre-organize the molecule into its bioactive conformation, leading to improved binding affinity by minimizing the entropic penalty upon binding. mdpi.com

These principles are often explored systematically by creating focused libraries of compounds where one feature is varied at a time, allowing researchers to deduce clear structure-activity relationships. mdpi.com

| Design Principle | Structural Modification | Rationale / Desired Outcome | Example from SAR Studies | Citation |

| Modulate Lipophilicity | Vary N-alkyl chain length on the 4-amino group | Optimize membrane permeability and target interaction | Long alkyl chains (e.g., dodecyl) increased antifungal activity | mdpi.com |

| Control Stereochemistry | Isolate pure cis or trans isomers | Isomers often have different biological activities and binding modes | Not specified | |

| Increase 3-Dimensionality | Synthesize spirocyclic analogues | Improve physicochemical properties and explore new chemical space | Spirocyclic 2-arylpiperidines as potential 3D fragments for drug discovery | rsc.org |

| Vary Substituent Position | C-H functionalization at C2, C3, or C4 of piperidine | Probe different regions of a target's binding pocket | Synthesis of positional analogues of methylphenidate to explore receptor interactions | nih.gov |

| Alter N-Substitution on Piperidine | Change substituent on the piperidine nitrogen | Influence binding and selectivity | A benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen was found to be optimal in a series of antifungals | mdpi.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Specific Density Functional Theory (DFT) studies detailing the electronic structure or vibrational analysis of 4-(Piperidin-1-yl)cyclohexan-1-amine are not prominently available in the reviewed scientific literature.

In principle, DFT calculations would be a powerful tool to investigate this molecule. Such studies would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various electronic properties could be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would provide insight into the molecule's reactivity, with the HOMO and LUMO energies indicating its potential as an electron donor or acceptor, and the MEP highlighting regions susceptible to electrophilic or nucleophilic attack.

Furthermore, a vibrational analysis using DFT would predict the compound's infrared (IR) and Raman spectra. By calculating the frequencies and intensities of the fundamental vibrational modes, a theoretical spectrum could be generated. This theoretical data is invaluable for interpreting experimentally obtained spectra, allowing for precise assignment of spectral bands to specific molecular motions, such as N-H stretching of the amine group, C-N stretching of the piperidine (B6355638) and amine substituents, and the various vibrations of the cyclohexane (B81311) ring.

The conformational preferences of this compound are dictated by the principles of stereochemistry for 1,4-disubstituted cyclohexanes. The molecule can exist as two diastereomers: cis and trans. Each of these isomers undergoes a rapid "ring flip" between two chair conformations at room temperature. The stability of these conformers is primarily determined by the steric strain associated with axial versus equatorial substituent positions.

For substituted cyclohexanes, bulky groups preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orgyoutube.com In this compound, both the piperidin-1-yl group and the amino group are sterically demanding.

Trans Isomer : The trans isomer can exist in a conformation where both the piperidin-1-yl group and the amino group are in equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), which is highly energetically unfavorable due to significant steric hindrance.

Cis Isomer : For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts the axial/equatorial positions of the two groups.

Consequently, the trans isomer, which can adopt a low-energy diequatorial conformation, is thermodynamically more stable than the cis isomer. nih.govresearchgate.net This preference for the trans configuration is a key factor in synthetic routes targeting this and similar compounds. nih.govresearchgate.net The energy difference between conformers where a substituent is axial versus equatorial is known as the "A-value." While specific A-values for the piperidin-1-yl group are not detailed, it is considered a bulky substituent, leading to a strong preference for the equatorial position. libretexts.org

| Isomer | Conformation 1 | Conformation 2 (after ring flip) | Relative Stability |

| Trans | Diequatorial (piperidine-eq, amine-eq) | Diaxial (piperidine-ax, amine-ax) | Diequatorial is strongly favored |

| Cis | Axial-Equatorial (e.g., piperidine-ax, amine-eq) | Equatorial-Axial (piperidine-eq, amine-ax) | Both conformers are of similar, higher energy |

Molecular Modeling and Simulation Approaches

Molecular mechanics calculations are a common approach for exploring the conformational space and determining the energies of different conformers for molecules like substituted piperidines and cyclohexanes. nih.gov For this compound, such an exploration would confirm the stability hierarchy predicted from basic stereochemical principles.

The process would involve:

Generating Isomers : Building computational models for both the cis and trans isomers.

Exploring Conformations : Systematically rotating bonds and performing ring flips to identify all possible low-energy chair, boat, and twist-boat conformations.

Energy Minimization : Using a suitable force field (a set of parameters describing the potential energy of the molecule), the geometry of each conformation is optimized to find its local energy minimum.

The results of this analysis would quantify the energy difference between the trans-diequatorial conformer and all other possibilities. The trans-diequatorial conformation would be identified as the global energy minimum, representing the most populated state of the molecule at equilibrium. The calculations could also determine the energy barriers for ring-flipping, providing insight into the dynamics of the molecule. nih.gov

While specific in silico studies for the prediction and optimization of this compound itself are not found in the searched literature, this compound is a key intermediate used in such studies for more complex drug molecules. For instance, it serves as a scaffold or building block in the design of new therapeutic agents.

In a typical drug design workflow, derivatives of this amine would be modeled in silico. The core structure, including the piperidinyl-cyclohexane moiety, would be computationally docked into the active site of a biological target (e.g., an enzyme or receptor). Structure-activity relationships (SAR) would then be explored by computationally modifying the scaffold, for example, by adding substituents. These computational models help predict which modifications are likely to improve binding affinity and selectivity, thereby optimizing the structure for therapeutic potential before undertaking chemical synthesis.

Theoretical Insights into Reaction Mechanisms and Pathways

There is a lack of specific published theoretical studies on the reaction mechanisms and pathways involving this compound.

Hypothetically, computational methods could be used to investigate various reactions this compound undergoes. For example, the primary amine group is a nucleophile and can participate in reactions like acylation or reductive amination. DFT calculations could model the transition states of these reactions to determine activation energies and reaction kinetics. This would help in understanding the reaction pathway, predicting the major products, and optimizing reaction conditions. For instance, modeling the reaction of the amine with an aldehyde could elucidate the mechanism of imine formation and subsequent reduction, providing a detailed, atomistic view of a synthetically important transformation.

Plausible Mechanism Elucidation

While specific mechanistic studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, its primary role is recognized as a key intermediate in multi-step syntheses. Computational methods can be instrumental in elucidating the mechanisms in which it participates.

The molecule possesses two nitrogen atoms with distinct chemical environments: a primary amine on the cyclohexane ring and a tertiary amine within the piperidine moiety. This structure suggests its likely role as a nucleophile. Theoretical calculations can model the transition states and energy barriers for its reactions, such as N-acylation or N-alkylation at the primary amine, which is a common step in the synthesis of its derivatives. chemrxiv.org DFT studies, for instance, can be used to determine reactivity descriptors like HOMO-LUMO energies and electrostatic potential maps to predict which nitrogen atom is more susceptible to electrophilic attack and to rationalize the outcomes of synthetic procedures. nih.govresearchgate.net

Table 1: Theoretical Reactivity Descriptors (Hypothetical) This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; indicates nucleophilicity. | Localization on the primary amine would suggest its higher reactivity as a nucleophile. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; indicates electrophilicity. | Relevant for understanding reactions where the molecule might act as an electrophile after protonation. |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface. | Would likely show negative potential around the nitrogen atoms, confirming them as sites for electrophilic attack. |

| Chemical Hardness | A measure of resistance to deformation of the electron cloud. | Provides insight into the molecule's stability and reactivity profile. orientjchem.org |

Protein-Ligand Interaction Modeling and Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. usb.ac.ir This method is crucial in structure-based drug design for analyzing the binding of small molecules (ligands) with macromolecular receptors. usb.ac.ir For this compound, while it is not typically an active pharmaceutical ingredient itself, understanding its potential interactions is vital for designing derivatives with high affinity and selectivity for biological targets.

Identification of Potential Binding Sites

The structure of this compound, featuring a bulky, lipophilic piperidinyl-cyclohexane core and a polar primary amine, suggests that it would preferentially bind to protein cavities with specific characteristics. Potential binding sites would likely possess:

A hydrophobic pocket to accommodate the nonpolar cyclohexane and piperidine rings.

A hydrogen bond donor/acceptor group positioned to interact with the primary amine.

Fragment-based approaches and pharmacophore modeling are computational strategies used to identify such binding sites. nih.gov The compound itself can be considered a pharmacophore fragment, and its structural motifs are found in drugs targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. Docking studies on derivatives have shown that the piperidine moiety often fits into lipophilic pockets within the receptor. ijnrd.org

Postulation of Molecular Interaction Mechanisms

The molecular interactions that stabilize a ligand within a protein's binding site are fundamental to its function. These non-covalent interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and van der Waals forces. nih.gov Based on its structure, this compound can be postulated to engage in several key types of interactions.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as an acceptor. In a protein binding site, it could form crucial hydrogen bonds with the side chains of amino acid residues like aspartate, glutamate, serine, or threonine, or with the backbone carbonyl oxygen atoms.

Hydrophobic Interactions: The saturated carbocyclic rings of the cyclohexane and piperidine moieties are hydrophobic. These groups are likely to engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine, contributing significantly to binding affinity.

Ionic Interactions/Salt Bridges: The primary amine is basic and will be protonated at physiological pH, acquiring a positive charge (-NH3+). This allows for the formation of strong ionic interactions, or salt bridges, with negatively charged residues like aspartate and glutamate.

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze and visualize these interactions from docking poses. nih.gov While direct docking studies on this specific compound are scarce, analysis of its derivatives confirms the importance of these interaction types. For example, in studies of various inhibitors, the piperidine ring is often shown to establish hydrophobic contacts, while the amine functionality serves as a critical anchor point through hydrogen bonding or ionic interactions. researchgate.net

Table 2: Postulated Molecular Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O |

| Protonated Amine (-NH3+) | Ionic Interaction (Salt Bridge) | Asp, Glu |

| Cyclohexane Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Piperidine Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Tertiary Amine (Piperidine) | Hydrogen Bond Acceptor (weak) | Residues with -OH or -NH groups (e.g., Ser, Thr, Lys) |

Applications in Chemical Synthesis and Catalysis

Role as a Chiral Catalyst in Asymmetric Synthesis

While 4-(Piperidin-1-yl)cyclohexan-1-amine is an achiral molecule, its diamine scaffold is a common feature in the design of effective chiral catalysts and ligands for asymmetric synthesis. acs.orgrsc.org Chiral primary amines, in particular, have emerged as powerful and versatile catalysts for a wide array of enantioselective organic reactions. rsc.org The presence of both a primary and a tertiary amine allows for derivatization to introduce chirality and tune steric and electronic properties, making it a promising starting material for catalyst development.

Derivatives of this compound hold potential for application in key enantioselective carbon-carbon bond-forming reactions. Chiral primary amines are known to catalyze asymmetric aldol (B89426) reactions, proceeding through enamine or iminium ion intermediates to afford chiral products with high enantioselectivity. arizona.edu Similarly, the Pictet-Spengler reaction, a cyclization that produces tetrahydroisoquinolines and tetrahydro-β-carbolines, can be rendered asymmetric through the use of chiral catalysts. nih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, a process driven by the formation of an electrophilic iminium ion. wikipedia.org Chiral Brønsted acids or other catalysts are often employed to control the stereochemical outcome. nih.gov The development of chiral catalysts derived from the this compound scaffold could provide new avenues for stereocontrol in these and other important transformations, such as Michael additions. researchgate.net For instance, a domino cycloisomerization/Pictet-Spengler reaction has been achieved using a gold-based catalytic system to produce tetrahydropyrido[4,3-b]indole scaffolds. nih.gov

The design of an effective chiral catalyst from a precursor like this compound involves strategic modification to create a well-defined chiral environment around the active site. ibs.re.kr Computational modeling and mechanistic studies can guide the optimization process by predicting the transition-state energies for different catalyst designs. ibs.re.kr For amine-based catalysts, modifications can include the introduction of bulky substituents to control the facial selectivity of substrate approach or the incorporation of hydrogen-bond donors to enhance substrate binding and activation. nih.gov The cyclohexane (B81311) ring provides a rigid scaffold that can effectively translate stereochemical information from chiral auxiliaries to the catalytic center. By systematically altering substituents on either the piperidine (B6355638) ring or the primary amine, catalyst systems can be fine-tuned to achieve high yields and enantioselectivities for specific reactions. ibs.re.kr

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The distinct reactivity of the primary and tertiary amine groups makes this compound a valuable intermediate for constructing complex molecules, including spirocyclic systems, diverse heterocycles, and imine derivatives.

Spirocyclic piperidines are important structural motifs in medicinal chemistry, found in numerous approved drugs and natural products. whiterose.ac.uk this compound can serve as a precursor for the synthesis of these three-dimensional structures. researchgate.netresearchgate.net A common strategy for creating spirocycles involves reactions at the carbon adjacent to a nitrogen atom or at a ketone function. whiterose.ac.uknih.gov The primary amine of this compound can be converted to other functional groups, or the corresponding ketone, 4-(piperidin-1-yl)cyclohexan-1-one, can be used as a direct precursor. chemsynthesis.com For example, condensation reactions with dicarbonyl compounds or multicomponent reactions like the Castagnoli–Cushman reaction on related cyclic ketones can lead to the formation of spirocyclic lactams, which can be further reduced to the desired spiropiperidines. researchgate.net

The presence of two nucleophilic nitrogen centers allows this compound to be used as a versatile building block for a variety of heterocyclic systems. mdpi.comhoffmanchemicals.com The primary amine can react with electrophiles such as aldehydes, ketones, and acid chlorides to form the basis of new ring systems. For example, functionalized piperidine rings are key components in a wide range of natural alkaloids and pharmaceutical molecules. rsc.org The compound can be employed in condensation reactions to create pyrimidines, pyrazines, or other nitrogen-containing heterocycles. The piperidine moiety itself can be part of a larger, more complex heterocyclic framework, with the cyclohexane ring providing a stable, non-aromatic linker. The utility of cyclohexylamines as building blocks is well-established in discovery chemistry. nih.gov

The primary amine group of this compound reacts readily with aldehydes and ketones to form imines (Schiff bases). ijnc.irijnc.ir This reaction is fundamental in organic synthesis, as imines are versatile intermediates for the synthesis of other functional groups and heterocyclic compounds. nih.gov For instance, a theoretical study on the reaction between (R)-2-((piperidin-1-yl) methyl) cyclohexanone and benzylamine confirmed the favorability of imine formation. ijnc.ir The resulting imines can undergo reduction to form secondary amines or be attacked by nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. This reactivity makes this compound a useful starting material for generating libraries of compounds for drug discovery and other applications.

Interactive Data Table: Synthetic Applications of this compound

| Application Category | Specific Transformation | Product Class | Potential Utility |

| Asymmetric Catalysis | Enantioselective Aldol Reaction | Chiral β-hydroxy carbonyls | Synthesis of polyketides, pharmaceuticals |

| Enantioselective Pictet-Spengler | Chiral Tetrahydro-β-carbolines | Alkaloid synthesis, drug discovery | |

| Synthetic Intermediate | Spirocyclization Reactions | Spiro-piperidines | Medicinal chemistry, CNS-active agents |

| Heterocycle Synthesis | Fused/Substituted Piperidines | Agrochemicals, pharmaceuticals | |

| Imine Formation | Imines (Schiff Bases) | Synthesis of amines, N-heterocycles |

Scaffold Design in Medicinal Chemistry Research

The this compound framework represents a significant scaffold in medicinal chemistry. Its bicyclic structure, featuring a cyclohexane ring substituted with a piperidine moiety and a primary amine, provides a versatile template for developing new chemical entities. The piperidine ring is a prevalent feature in numerous therapeutic compounds, often contributing to enhanced biological activity and selectivity. The structural rigidity of the cyclohexane ring combined with the conformational flexibility of the piperidine group allows for diverse interactions with biological targets. This makes the this compound scaffold a subject of interest for creating libraries of compounds for various research applications, including the investigation of enzyme inhibition and receptor modulation. thieme-connect.comresearchgate.net

Exploration of Structure-Activity Relationships (SAR) in a Chemical Context

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its interactions. For derivatives of the this compound scaffold, SAR explorations have provided insights into the chemical features that govern their properties.

In the development of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma (σ) receptor ligands, modifications to the arylacetamide portion of the molecule were investigated. researchgate.net It was found that replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole did not significantly alter the affinity for the σ1 receptor. researchgate.net This suggests that the primary interactions driving affinity for this particular receptor are likely associated with the N-(1-benzylpiperidin-4-yl) core.

Further SAR studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as inhibitors of soluble epoxide hydrolase (sEH) revealed the importance of electronic effects on the aryl substituent. nih.gov The introduction of electron-withdrawing groups on the phenyl ring generally led to increased inhibitory potency. For instance, a 3,5-dichloro substitution resulted in a particularly potent inhibitor. nih.gov This enhancement is attributed to the inductive withdrawal of the nitrogen lone pair, which polarizes the N-H bond of the urea and strengthens the hydrogen bonding interaction with the enzyme's catalytic site. nih.gov

In another study focusing on 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands, the substitution on both the nitrogen atom and the C-4 position of the piperidine ring was explored. nih.gov These investigations help to delineate the spatial and electronic requirements for high-affinity binding to the receptor.

The following table summarizes key SAR findings for related piperidine scaffolds:

| Scaffold/Series | Modification | Observation | Reference |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Replacement of the phenyl ring with thiophene, naphthyl, or indole | No significant change in σ1 receptor affinity | researchgate.net |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Addition of electron-withdrawing groups to the aryl moiety | Increased inhibitory potency against sEH | nih.gov |

| 4-Hydroxy-4-phenylpiperidines | Modifications at the N-1 and C-4 positions | Influences binding affinity to the nociceptin receptor | nih.gov |

Design of Ligands for Receptor Binding Studies (e.g., σ1 receptor, neurotransmitter receptors)

The this compound scaffold is a valuable starting point for the design of ligands for various receptors, particularly the sigma-1 (σ1) receptor. The σ1 receptor has been implicated in a range of central nervous system (CNS) disorders, making it an important target for chemical probes and potential therapeutics. chemrxiv.org The piperidine moiety is a common structural feature in many high-affinity σ1 receptor ligands. chemrxiv.orgacs.org

The design of selective σ1 receptor ligands often involves the strategic placement of basic nitrogen atoms and aromatic or benzylic groups that can participate in key interactions, such as with glutamic acid residue 172 (Glu172) and through π-π stacking within the receptor's binding site. chemrxiv.org Starting from a 4-hydroxypiperidine scaffold, which shares features with the this compound core, researchers have identified potent σ1 modulators by exploring substitutions on the piperidine nitrogen and the aromatic ring. chemrxiv.org

For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and shown to have a high affinity for σ1 receptors. researchgate.net Similarly, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been developed as selective σ1 receptor ligands. researchgate.net Computational studies, including quantitative structure-activity relationship (QSAR) analyses, have indicated that the binding of these ligands is largely driven by hydrophobic interactions. researchgate.net

The table below presents the binding affinities of selected piperidine derivatives for the σ1 receptor.

| Compound/Derivative | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | >50 | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidine derivative (1b) | 0.89-1.49 | Not specified | uniba.it |

| N-[(p-chlorophenoxy)ethyl]piperidine derivative (1a) | 0.34-1.18 | Not specified | uniba.it |

| 3- and 4-hydroxypiperidine derivative (13g, 2-methylphenyl) | 37 | High | chemrxiv.org |

Development of Enzyme Inhibitors and Related Chemical Modulators (e.g., DPP-IV, urease)

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and urease.

DPP-IV Inhibitors: DPP-IV is a serine protease involved in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. googleapis.commdpi.com The aminopiperidine structure is a key component in several classes of DPP-IV inhibitors. googleapis.comnih.gov SAR studies have shown that substituted aminopiperidines can be potent and selective inhibitors of this enzyme. googleapis.com For instance, the synthesis of novel hybrids incorporating 4-aminopiperidine with quinazoline-uracil has yielded compounds with significant DPP-IV inhibitory activity. nih.gov

Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea and is associated with infections by pathogens like Helicobacter pylori. The inhibition of urease is a target for treating these infections. frontiersin.org Pyridylpiperazine derivatives, which share structural similarities with the this compound scaffold, have been synthesized and evaluated as urease inhibitors. frontiersin.org SAR studies on these compounds revealed that the nature and position of substituents on the aryl group significantly influence their inhibitory potential. For example, compounds with ortho-substituted chloro and methyl groups on the aryl ring demonstrated potent urease inhibition. frontiersin.org

The following table provides examples of the inhibitory activity of related piperidine and piperazine derivatives against these enzymes.

| Scaffold/Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (9i) | DPP-IV | 9.25 ± 0.57 µM | nih.gov |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(2-chlorophenyl)acetamide (5b) | Urease | 2.0 ± 0.73 µM | frontiersin.org |

| N-(2-chloro-5-nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide (7e) | Urease | 2.24 ± 1.63 µM | frontiersin.org |

| Benzimidazole-acrylonitrile derivative with piperidine (TM37) | Urease | 1.01 ± 0.04 µM | tandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.